

2-Methyl-5-sulfamoylbenzoic acid molecular weight and formula

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Compound of Interest

Compound Name: 2-Methyl-5-sulfamoylbenzoic acid

Cat. No.: B1364111

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An In-Depth Technical Guide to **2-Methyl-5-sulfamoylbenzoic Acid**: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Methyl-5-sulfamoylbenzoic acid**, a key chemical intermediate for professionals in pharmaceutical research and development. We will delve into its fundamental physicochemical properties, explore a detailed synthetic pathway with mechanistic insights, and discuss its strategic importance as a molecular scaffold in the creation of advanced therapeutic agents.

Core Physicochemical & Safety Profile

2-Methyl-5-sulfamoylbenzoic acid (CAS No: 20532-14-3) is a bifunctional organic compound featuring both a carboxylic acid and a sulfonamide group.^{[1][2]} This unique combination makes it a versatile building block in medicinal chemistry. The sulfonamide moiety is a well-established pharmacophore, notably for its ability to inhibit enzymes like carbonic anhydrase, while the carboxylic acid group provides a reactive handle for forming amide bonds or other modifications.^[3]

A summary of its key properties is presented below for quick reference.

Property	Value	Source
Molecular Formula	C ₈ H ₉ NO ₄ S	[1]
Molecular Weight	215.23 g/mol	[1]
IUPAC Name	2-methyl-5-sulfamoylbenzoic acid	[1]
CAS Number	20532-14-3	[1] [2] [4]
SMILES String	CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O	[1]
Primary Hazards	Skin Irritant, Serious Eye Irritant, Respiratory Irritant	[1]

Synthesis Protocol and Mechanistic Rationale

The synthesis of **2-Methyl-5-sulfamoylbenzoic acid** is typically achieved through a two-step process starting from 2-methylbenzoic acid. This pathway leverages a classic electrophilic aromatic substitution reaction followed by amination.

Experimental Protocol

Step 1: Chlorosulfonation of 2-Methylbenzoic Acid

- Reagent Preparation: In a fume hood, carefully add 2-methylbenzoic acid (1.0 eq) in portions to an excess of chlorosulfonic acid (CISO₃H, ~5.0 eq) cooled in an ice-salt bath (0-5 °C). The excess chlorosulfonic acid serves as both the reagent and the solvent.
- Reaction Execution: Stir the mixture at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the excess chlorosulfonic acid and precipitates the product.
- Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 2-methyl-5-(chlorosulfonyl)benzoic acid.

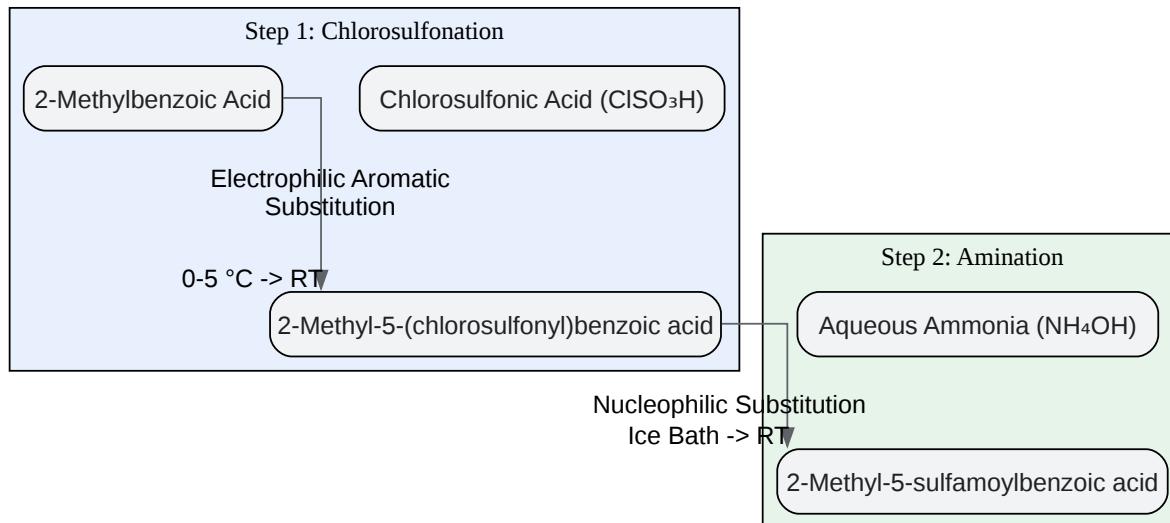
Causality Insight: Chlorosulfonic acid is a powerful electrophile-generating reagent. The reaction is performed at low temperatures to control its high reactivity and prevent unwanted side reactions. The methyl and carboxylic acid groups on the starting material are ortho- and meta-directing, respectively. The sulfonation occurs at the para-position relative to the activating methyl group, which is the most sterically accessible and electronically favorable position.

Step 2: Amination of 2-Methyl-5-(chlorosulfonyl)benzoic acid

- **Reagent Preparation:** Cool an aqueous solution of ammonium hydroxide (~25-30%) in an ice bath.
- **Reaction Execution:** Add the crude 2-methyl-5-(chlorosulfonyl)benzoic acid from Step 1 portion-wise to the cold ammonium hydroxide solution with continuous stirring.
- **Work-up:** After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature. Acidify the solution with dilute hydrochloric acid (HCl) to precipitate the final product.
- **Purification:** Filter the white precipitate, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure **2-Methyl-5-sulfamoylbenzoic acid**.

Causality Insight: The highly reactive sulfonyl chloride intermediate readily undergoes nucleophilic substitution with ammonia to form the stable sulfonamide. Acidification of the reaction mixture is crucial as it protonates the carboxylate salt, rendering the final product insoluble in the aqueous medium and allowing for its isolation.

Synthesis Workflow Diagram



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Caption: Synthetic pathway for **2-Methyl-5-sulfamoylbenzoic acid**.

Significance in Drug Development

The true value of **2-Methyl-5-sulfamoylbenzoic acid** lies in its role as a versatile scaffold for constructing more complex Active Pharmaceutical Ingredients (APIs). The sulfonamide group is a cornerstone of numerous clinically successful drugs.

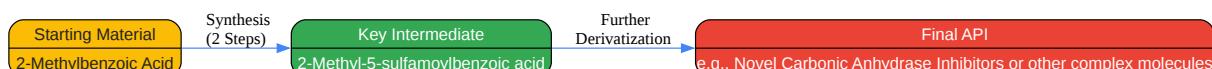
The Sulfonamide Pharmacophore

The sulfamoyl group (-SO₂NH₂) is a key structural feature in a major class of drugs known as sulfonamides. This functional group is a potent zinc-binding group, enabling it to inhibit metalloenzymes such as carbonic anhydrases (CAs).^[3] CAs are implicated in a range of diseases, including glaucoma, edema, and cancer, making sulfonamide-based compounds a subject of intense research.^{[5][6]} Derivatives of sulfamoylbenzoic acids have been specifically designed as high-affinity inhibitors of tumor-associated CA isozymes like CAIX.^[5]

A Crucial Intermediate for Antipsychotics

While direct applications are noteworthy, this compound's primary role is as a key intermediate. A closely related analogue, methyl 2-methoxy-5-sulfamoylbenzoate, is an indispensable precursor in the synthesis of widely used antipsychotic drugs such as Sulpiride, Levosulpiride, and Amisulpride.[7][8][9][10] The synthesis of these APIs involves the hydrolysis of the ester group to the carboxylic acid (like our title compound) followed by amide bond formation. This highlights the industrial relevance of the sulfamoylbenzoic acid scaffold in producing essential medicines.

Logical Progression in API Synthesis



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Caption: Role as a key intermediate in multi-step API synthesis.

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